5-(4-(Dimethylamino)phenyl)pyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[4-(dimethylamino)phenyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-16(2)12-6-3-10(4-7-12)11-5-8-13(14)15-9-11/h3-9H,1-2H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQZKJLMUQSQFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648056 | |
| Record name | 5-[4-(Dimethylamino)phenyl]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503536-77-4 | |
| Record name | 5-[4-(Dimethylamino)phenyl]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of 5 4 Dimethylamino Phenyl Pyridin 2 Amine
Established Synthetic Pathways for 5-(4-(Dimethylamino)phenyl)pyridin-2-amine
Established synthetic routes to this compound and its analogs often rely on fundamental organic reactions, including electrophilic substitution for late-stage functionalization, palladium-catalyzed cross-coupling for building the core biaryl structure, and condensation reactions for constructing the heterocyclic pyridine (B92270) ring.
Electrophilic aromatic substitution (EAS) is a foundational method for functionalizing aromatic rings. masterorganicchemistry.commasterorganicchemistry.com In the context of this compound, both the pyridine and the N,N-dimethylaminophenyl rings are susceptible to electrophilic attack, although their reactivity differs significantly. The N,N-dimethylamino group is a powerful activating group, directing electrophiles to the ortho and para positions of the phenyl ring. byjus.com Similarly, the amino group on the pyridine ring is also activating.
The general mechanism for electrophilic aromatic substitution involves two main steps:
The aromatic ring's π-electrons attack an electrophile (E+), disrupting aromaticity and forming a carbocation intermediate known as a sigma complex or arenium ion. This is typically the slow, rate-determining step. masterorganicchemistry.com
A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.com For instance, the reaction of aniline (B41778) with bromine water leads to the formation of 2,4,6-tribromoaniline, demonstrating the high reactivity of the activated ring. byjus.com While direct electrophilic substitution on the pre-formed this compound is possible, controlling the site of substitution can be challenging due to the presence of multiple activated positions. Therefore, this approach is often used to introduce functional groups onto the precursor molecules before the final assembly of the target compound.
Table 1: Key Electrophilic Aromatic Substitution Reactions
| Reaction | Electrophile | Typical Reagents | Product |
|---|---|---|---|
| Bromination | Br+ | Br2, FeBr3 | Bromo-substituted arene |
| Nitration | NO2+ | HNO3, H2SO4 | Nitro-substituted arene |
| Sulfonation | SO3 | Fuming H2SO4 | Arenesulfonic acid |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen and carbon-carbon bonds. The Buchwald-Hartwig amination, specifically, is a key reaction for synthesizing aryl amines from aryl halides. wikipedia.orglibretexts.org This reaction has broad applications in pharmaceutical synthesis due to its tolerance of various functional groups and its ability to create C-N bonds that are otherwise difficult to form. wikipedia.orgnih.gov
A plausible synthetic route to this compound via a Suzuki coupling followed by a Buchwald-Hartwig amination could be envisioned. More directly, the Buchwald-Hartwig reaction itself can be used to construct the final C-N bond of a precursor. The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.org
The choice of palladium precatalyst, phosphine (B1218219) ligand, base, and solvent is crucial for the success of the reaction and is highly substrate-dependent. nih.govrsc.org For example, sterically hindered biaryl phosphine ligands like XPhos and SPhos have proven effective in many challenging amination reactions. rsc.orgnih.gov
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Component | Examples | Purpose |
|---|---|---|
| Palladium Precatalyst | Pd2(dba)3, Pd(OAc)2, [Pd(allyl)Cl]2 | Source of the active Pd(0) catalyst nih.govnih.gov |
| Ligand | XPhos, SPhos, DavePhos, JohnPhos | Stabilizes the palladium center and facilitates the catalytic cycle rsc.org |
| Base | NaOtBu, KOtBu, K2CO3, Cs2CO3 | Promotes deprotonation of the amine libretexts.org |
| Solvent | Toluene, Dioxane, n-Butanol | Provides the reaction medium nih.govnih.gov |
Condensation reactions are fundamental to the synthesis of many heterocyclic systems, including pyridines. These reactions typically involve the formation of a new ring system through the joining of two or more molecules, with the elimination of a small molecule such as water or ammonia (B1221849). mdpi.com The Hantzsch pyridine synthesis, a classic example, involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia to form a dihydropyridine, which is then oxidized to the corresponding pyridine. mdpi.com
For the synthesis of this compound, a condensation strategy could involve reacting a precursor containing the 4-(dimethylamino)phenyl moiety with other components to build the aminopyridine ring. For instance, a three-component condensation of an appropriate aldehyde, an active methylene (B1212753) compound, and an ammonia source is a common approach for constructing substituted pyridines. researchgate.net The reaction of 2-aminopyridines with α-haloketones is another established condensation method for forming fused heterocyclic systems like imidazo[1,2-a]pyridines. amazonaws.com While not directly forming the target compound, this illustrates the utility of condensation reactions starting from aminopyridines.
Novel Synthetic Strategies for the Pyridine and Phenyl Moieties
Recent advances in synthetic methodology have focused on improving the efficiency, atom economy, and environmental footprint of chemical syntheses. For complex molecules like this compound, novel strategies involving unique intermediates and energy sources have been developed.
Enaminones are versatile building blocks in organic synthesis due to their dual nucleophilic and electrophilic character. researchgate.net They are widely used as precursors for the synthesis of various nitrogen-containing heterocycles, including pyridines. researchgate.netnih.gov The synthesis of pyridines from enaminones can be achieved through reactions with various C-nucleophiles or through cyclization reactions. nih.govorganic-chemistry.org
A synthetic approach to the target molecule could involve an enaminone derived from a ketone bearing the 4-(dimethylamino)phenyl group. This enaminone intermediate can then undergo a cyclocondensation reaction with a suitable partner, such as an active methylene compound in the presence of an ammonia source, to construct the 2-aminopyridine (B139424) ring. nih.gov This method allows for the regiocontrolled synthesis of polysubstituted pyridines. organic-chemistry.org The reaction conditions, such as the choice of catalyst and solvent, can often be tuned to favor the formation of either pyridines or other heterocyclic products like pyrroles. organic-chemistry.orgthieme-connect.com
Table 3: Pyridine Synthesis via Enaminone Intermediates
| Reactants | Reagents/Conditions | Product Type |
|---|---|---|
| Enaminone + Active Methylene Compound | Acetic acid, Ammonium (B1175870) acetate | Substituted Pyridine nih.gov |
| N-propargylic β-enaminones | CuBr | Polysubstituted Pyridine organic-chemistry.org |
Microwave-assisted synthesis has emerged as a powerful technique for accelerating a wide range of organic reactions. nanobioletters.comnih.gov The use of microwave irradiation can lead to significantly reduced reaction times, increased product yields, and often cleaner reactions compared to conventional heating methods. organic-chemistry.orgnih.gov This technology is particularly well-suited for the synthesis of heterocyclic compounds. nih.govmdpi.com
Many of the established synthetic pathways for pyridines, including condensation and cross-coupling reactions, can be adapted for microwave conditions. For example, the Gewald reaction, which produces 2-aminothiophenes, is significantly more efficient under microwave irradiation. organic-chemistry.org Similarly, multi-component reactions for the synthesis of complex heterocyclic systems can be performed in a one-pot fashion using microwave heating, offering a green and efficient alternative to traditional methods. nih.gov The synthesis of this compound or its key intermediates could be expedited by employing microwave-assisted protocols for the crucial bond-forming steps, such as the construction of the pyridine ring or the palladium-catalyzed coupling reaction. nanobioletters.com
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Heating | Microwave-Assisted Heating |
|---|---|---|
| Gewald Reaction | 4 hours | 20 minutes organic-chemistry.org |
| Pyridine Synthesis | Long reaction times, often requires high temperatures | Reduced reaction times (e.g., 15 min), often high yields nih.gov |
| Cyclic Iminoether Synthesis | N/A | Good to excellent yields, short reaction times nih.gov |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of safer solvents, minimized waste, and energy-efficient processes. The synthesis of 5-aryl-2-aminopyridines, including the title compound, has benefited significantly from these approaches. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, drastically reducing reaction times from hours to minutes while often improving product yields. researchgate.net
Multicomponent reactions (MCRs) represent another cornerstone of green synthesis, allowing for the construction of complex molecules like 2-aminopyridines in a single step from simple precursors. researchgate.net These reactions enhance atom economy and reduce the need for purification of intermediate products. For instance, a four-component reaction involving an acetophenone derivative, malononitrile, an orthoformate, and an amine can be employed. researchgate.net Furthermore, the use of environmentally benign solvents like water or ethanol, or even solvent-free conditions, significantly lowers the environmental footprint of the synthesis. acs.orgtandfonline.comresearchgate.net The replacement of hazardous catalysts with reusable, solid-supported catalysts or base-promoted reactions further aligns the synthesis with green chemistry standards. researchgate.netacs.org
| Parameter | Conventional Heating Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 6-10 hours researchgate.net | 3-5 minutes researchgate.net |
| Yield | 70-72% researchgate.net | 85-88% researchgate.net |
| Solvent | Often organic solvents (e.g., ethanol) researchgate.net | Solvent-free or green solvents (e.g., water) researchgate.netacs.org |
| Energy Consumption | High | Low |
| Environmental Impact | Higher | Lower (eco-friendly) researchgate.net |
Regio- and Stereoselectivity in the Synthesis of this compound and its Analogs
Regioselectivity: The precise placement of the dimethylaminophenyl group at the C5-position of the 2-aminopyridine core is critical and is dictated by the synthetic route. A common and highly regioselective method is the Suzuki cross-coupling reaction, where 5-bromo-2-aminopyridine is coupled with (4-(dimethylamino)phenyl)boronic acid in the presence of a palladium catalyst. This reaction selectively forms the C-C bond at the C5 position.
Alternative regiocontrolled syntheses involve building the pyridine ring through cascade or multicomponent reactions. The selection of starting materials, such as 1,1-enediamines and α,β-unsaturated carbonyl compounds, allows for the regioselective construction of the 2-amino-5-aryl pyridine scaffold. researchgate.net The inherent reactivity of the precursors directs the cyclization process to yield the desired 5-substituted isomer exclusively. Computational studies on related heterocyclic syntheses have shown that intramolecular interactions can steer the reaction pathway, ensuring high regioselectivity. nih.gov
Stereoselectivity: The parent compound, this compound, is achiral, and therefore, stereoselectivity is not a factor in its direct synthesis. However, when synthesizing analogs with chiral centers—for instance, by introducing chiral substituents on the pyridine or phenyl rings—stereocontrol becomes essential. This can be achieved by using chiral precursors, chiral catalysts, or stereoselective reactions during the derivatization process. For example, the synthesis of analogs containing a chiral pyrrolidine moiety would require stereoselective methods to control the configuration of the newly formed stereocenters. nih.gov
Derivatization Strategies for Structural Modification of this compound
The scaffold of this compound offers multiple sites for structural modification, enabling the generation of a diverse library of analogs for various chemical applications.
Functionalization of the Pyridine Ring
The pyridine ring possesses several reactive sites for further functionalization. The primary amino group at the C2-position can be readily acylated or alkylated. More advanced modifications of the pyridine core can be achieved at the C3, C4, and C6 positions.
A powerful technique for regioselective functionalization is Directed ortho-Metalation (DoM). wikipedia.orgorganic-chemistry.org The amino group at C2, particularly after protection as a pivaloylamide, can act as a directed metalation group (DMG). acs.org Treatment with a strong base like n-butyllithium selectively removes the proton at the C3 position, creating an aryllithium intermediate. This intermediate can then be quenched with various electrophiles (e.g., aldehydes, alkyl halides, silyl chlorides) to introduce a wide range of substituents specifically at the C3 position. wikipedia.orgacs.orgharvard.edu Other strategies include electrophilic halogenation or nitration, although the regioselectivity can be influenced by both the amino and the aryl groups. Modern C-H activation techniques using transition metal catalysts also offer pathways to functionalize the pyridine ring. mdpi.com
| Position | Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|---|
| C2 (-NH₂) | Acylation | Acid chloride, Anhydride | Amide |
| C2 (-NH₂) | Alkylation | Alkyl halide | Secondary/Tertiary Amine |
| C3 | Directed ortho-Metalation | 1. n-BuLi, 2. Electrophile (E+) | -E (e.g., -CHO, -Alkyl, -SiR₃) |
| C3/C6 | Electrophilic Halogenation | NBS, NCS | -Br, -Cl |
Modifications of the Dimethylaminophenyl Group
The dimethylaminophenyl moiety is also amenable to a variety of chemical transformations. The dimethylamino group is a strong activating group, directing electrophilic aromatic substitution to the positions ortho to itself (C3' and C5'). Therefore, reactions such as halogenation, nitration, or Friedel-Crafts acylation can be used to introduce substituents onto this ring with high regioselectivity.
The dimethylamino group itself can be a target for modification. It can be oxidized to the corresponding N-oxide, or one or both methyl groups can be removed through N-demethylation procedures. nih.gov Such modifications can alter the electronic properties and steric profile of the molecule. Furthermore, the entire dimethylamino group can be replaced to create analogs. This can be achieved by starting the synthesis with a different substituted phenylboronic acid, for example, 4-methoxyphenylboronic acid or 4-trifluoromethylphenylboronic acid, in a Suzuki coupling reaction. This strategy allows for a systematic exploration of how different substituents at this position influence the compound's properties.
Introduction of Bridging Linkers and Conjugation Strategies
The primary amine at the C2 position is an ideal handle for attaching the molecule to other chemical entities, such as polymers, biomolecules, or surfaces, through bridging linkers. symeres.com This process, known as bioconjugation when applied to biological molecules, utilizes linkers to covalently connect the core molecule to a substrate. creative-biolabs.com
Linkers can be classified as cleavable or non-cleavable.
Non-cleavable linkers provide a stable, permanent connection. symeres.com
Cleavable linkers are designed to break under specific physiological conditions (e.g., changes in pH, presence of specific enzymes like cathepsins, or a reductive environment), releasing the parent molecule. symeres.com Examples include acid-labile hydrazones and enzyme-cleavable peptide linkers.
Self-immolative linkers, such as those based on para-aminobenzyl alcohol (PAB), can be incorporated to ensure that upon cleavage, the linker spontaneously degrades and releases the unmodified parent amine. symeres.com The conjugation chemistry typically involves forming a stable amide bond between the 2-amino group and a carboxylic acid on the linker, often activated by coupling agents like EDC/NHS. This allows for the creation of complex constructs for applications in materials science and medicinal chemistry.
Advanced Spectroscopic and Analytical Characterization Methodologies for 5 4 Dimethylamino Phenyl Pyridin 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net Through a suite of one- and two-dimensional experiments, a complete structural assignment of 5-(4-(Dimethylamino)phenyl)pyridin-2-amine can be achieved.
One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental data for structural analysis. researchgate.net
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the pyridine (B92270) ring, the phenyl ring, the amino (NH₂) group, and the dimethylamino (N(CH₃)₂) group. The integration of these signals corresponds to the number of protons in each environment. Splitting patterns (e.g., singlets, doublets, triplets) arise from spin-spin coupling between neighboring protons, revealing which protons are adjacent to one another.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Since ¹³C has a low natural abundance, proton decoupling is typically used to simplify the spectrum to a series of single lines, where each line represents a unique carbon environment. The chemical shift of each carbon provides insight into its electronic environment and functional group.
Based on the analysis of similar structures, the expected chemical shifts for this compound are detailed in the table below.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 / C3 (Pyridine) | ~6.5 - 6.7 | ~108 - 110 |
| H4 / C4 (Pyridine) | ~7.5 - 7.7 | ~138 - 140 |
| H6 / C6 (Pyridine) | ~8.0 - 8.2 | ~148 - 150 |
| H2' & H6' / C2' & C6' (Phenyl) | ~7.3 - 7.5 | ~127 - 129 |
| H3' & H5' / C3' & C5' (Phenyl) | ~6.7 - 6.9 | ~112 - 114 |
| NH₂ (Amino) | ~4.5 - 5.5 (broad singlet) | N/A |
| N(CH₃)₂ (Dimethylamino) | ~2.9 - 3.1 (singlet) | ~40 - 41 |
| C2 (Pyridine) | N/A | ~158 - 160 |
| C5 (Pyridine) | N/A | ~125 - 127 |
| C1' (Phenyl) | N/A | ~128 - 130 |
| C4' (Phenyl) | N/A | ~150 - 152 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms. science.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between H3 and H4 on the pyridine ring, and between H2'/H6' and H3'/H5' on the phenyl ring. This confirms the proton assignments within each ring system. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This allows for the unambiguous assignment of each carbon atom that bears a proton. For example, the proton signal at ~3.0 ppm would correlate with the carbon signal at ~40 ppm, confirming the assignment of the dimethylamino group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structural elucidation, as it reveals correlations between protons and carbons over two to three bonds (²J and ³J couplings). sdsu.eduyoutube.com This information is critical for connecting the different fragments of the molecule. Key HMBC correlations for confirming the structure of this compound would include:
Correlation from the dimethylamino protons (N(CH₃)₂) to the C4' carbon of the phenyl ring.
Correlations from the phenyl protons (H2'/H6') to the C5 carbon of the pyridine ring, establishing the crucial phenyl-pyridine link.
Correlations from the pyridine proton H4 to carbons C2, C6, and C5.
Correlation from the amino protons (NH₂) to the C2 and C3 carbons of the pyridine ring.
Interactive Data Table: Key Expected HMBC Correlations
| Proton(s) | Correlated Carbon(s) | Significance |
| N(CH ₃)₂ | C 4' (Phenyl) | Confirms attachment of dimethylamino group to the phenyl ring. |
| H 2' / H 6' (Phenyl) | C 4' (Phenyl), C 5 (Pyridine) | Connects the phenyl ring to the pyridine ring at position 5. |
| H 4 (Pyridine) | C 2, C 3, C 5, C 6 (Pyridine) | Confirms assignments within the pyridine ring. |
| NH ₂ | C 2, C 3 (Pyridine) | Confirms attachment of the amino group at position 2. |
Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, deduce its elemental formula, and investigate its structure through fragmentation analysis. rsc.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). rsc.orgrsc.org This precision allows for the determination of the compound's elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₃H₁₅N₃), HRMS is used to confirm its elemental composition.
Molecular Formula: C₁₃H₁₅N₃
Monoisotopic Mass: 213.1266 g/mol
Expected [M+H]⁺ ion: 214.1339
The experimentally measured mass must match this theoretical value within a very small error margin to confirm the formula.
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M+H]⁺), which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide structural information. researchgate.net The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve cleavage of the C-C bond between the two rings and fragmentation of the dimethylamino group. Analysis of these pathways provides strong evidence for the proposed structure. nih.gov
Interactive Data Table: Predicted MS/MS Fragments for [C₁₃H₁₅N₃+H]⁺
| m/z of Fragment | Possible Formula | Likely Origin |
| 198.11 | [C₁₂H₁₂N₂]⁺ | Loss of CH₃ from the dimethylamino group. |
| 171.09 | [C₁₁H₁₁N₂]⁺ | Loss of the entire dimethylamino group. |
| 121.09 | [C₇H₉N]⁺ | Fragment corresponding to the 4-(dimethylamino)phenyl cation. |
| 94.06 | [C₅H₆N₂]⁺ | Fragment corresponding to the 2-aminopyridine (B139424) cation. |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.netqub.ac.uk This is particularly useful for assessing the purity of a compound and analyzing complex mixtures, such as the crude product from a chemical reaction. nih.govnih.gov
In the context of this compound, LC-MS would be used to:
Assess Purity: Determine the percentage purity of the final product by separating it from any unreacted starting materials, byproducts, or impurities. The mass spectrometer then confirms the identity of the main peak as the target compound.
Monitor Reactions: Track the progress of the synthesis by analyzing aliquots from the reaction mixture over time, identifying the formation of the product and the consumption of reactants.
Identify Byproducts: Characterize the structures of any impurities or byproducts formed during the synthesis, which can help in optimizing the reaction conditions.
The use of a reversed-phase HPLC column coupled with an electrospray ionization (ESI) source is a common setup for analyzing aromatic amines like the title compound. qub.ac.uknih.gov
Vibrational Spectroscopy for Molecular Fingerprinting (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of the compound. These methods probe the vibrational modes of the molecule, offering insights into its structural features and bonding.
For analogous compounds containing pyridine and dimethylamino functionalities, characteristic vibrational frequencies have been identified. For instance, in studies of 4-N,N'-dimethylamino pyridine, FT-IR and FT-Raman spectra have been recorded and analyzed. nih.gov The C=C stretching vibrations in aromatic compounds typically appear in the 1400–1650 cm⁻¹ region. researchgate.net In a related compound, 2-amino-5-chloropyridine, FT-IR and FT-Raman spectra were recorded in the regions of 4000–400 cm⁻¹ and 3500–100 cm⁻¹, respectively. nih.gov The methyl group of 2-amino-6-methylpyridine (B158447) shows vibrational bands at 2946 and 2828 cm⁻¹ corresponding to asymmetrical and symmetrical stretching. researchgate.net A detailed interpretation of the infrared and Raman spectra of 4-N,N'-dimethylamino pyridine has been reported, aided by theoretical calculations. nih.gov
Table 1: Illustrative Vibrational Frequencies for Related Moieties
| Functional Group/Vibration | Typical Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|
| C=C Aromatic Stretching | 1400–1650 | researchgate.net |
| CH₃ Asymmetrical Stretching | ~2946 | researchgate.net |
| CH₃ Symmetrical Stretching | ~2828 | researchgate.net |
| C=N Pyridine Ring | ~1445–1460 | researchgate.net |
Electronic Absorption and Emission Spectroscopy for Photophysical Mechanism Investigation
Electronic spectroscopy, including UV-Vis absorption and fluorescence emission, is crucial for elucidating the photophysical behavior of the molecule. These techniques provide information on electronic transitions, excited state properties, and environmental effects.
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis absorption spectroscopy reveals the electronic transitions within the molecule. For similar donor-acceptor compounds, the absorption spectra often exhibit bands corresponding to intramolecular charge transfer (ICT). For example, a study on (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP) showed a single absorption band at 417 nm in acetonitrile. nih.gov In another case, the long-wavelength absorption band of a 4-N,N-dimethylamino benzoic acid derivative shifted bathochromically (to longer wavelengths) by 10 to 15 nm with increasing solvent polarity. researchgate.net The absorption spectra of related compounds can be influenced by solvent polarity, indicating changes in the electronic distribution upon excitation. researchgate.net
Fluorescence Spectroscopy for Emission Properties and Solvatochromism
Fluorescence spectroscopy provides insights into the emission properties of the compound after it absorbs light. A key phenomenon often observed in such molecules is solvatochromism, where the emission wavelength changes with the polarity of the solvent. This effect is indicative of a change in the dipole moment of the molecule upon excitation. researchgate.net
For instance, a novel solvatochromic dye, l-(4-dimethylaminophenyl)-2-(5H-phenanthridine-6-ylidene)-ethanone (6-KMPT), was shown to exhibit significant solvent-induced spectral band shifts. nih.gov Using the Lippert equation, the change in dipole moment upon excitation for this dye was estimated to be 6.39 D. nih.gov Similarly, another dye, 3-(4-dimethylamino-phenyl)-1-{6-[3-(4-dimethylamino-phenyl)-acryloyl]-pyridin-2-yl}-propanone (DMAPAPP), exhibited a large red-shift in its emission spectra as solvent polarity increased, pointing to a substantial change in the molecule's dipole moment upon excitation. researchgate.net The fluorescence quantum yield of these types of compounds is also often dependent on the nature of the solvent. researchgate.net
Table 2: Representative Photophysical Data for a Solvatochromic Dye
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Change in Dipole Moment (Δμ) | 6.39 D | Calculated using Lippert equation | nih.gov |
| Emission Maximum Shift | Large red-shift with increasing solvent polarity | - | researchgate.net |
X-ray Diffraction Techniques for Solid-State Structure Determination
X-ray diffraction (XRD) techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state.
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
Table 3: Illustrative Crystallographic Data for a Related Compound
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | mdpi.com |
| Dihedral Angle (Pyridine-Phenyl) | 11.2 (3)° | researchgate.net |
| Dihedral Angle (Dimethylamino-Phenyl) | 5.54 (11)°, 7.40 (3)° | nih.gov |
Powder X-ray Diffraction for Polymorphism and Crystal Habit Studies
Powder X-ray diffraction (PXRD) is a crucial technique for analyzing the bulk crystalline properties of a material, including the identification of different crystalline forms, or polymorphs. researchgate.netnih.gov Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can exhibit distinct physical properties. PXRD patterns are unique for each crystalline phase and can be used to identify and quantify the different forms present in a sample. researchgate.net While specific PXRD studies on this compound are not detailed in the provided context, the technique is fundamental in characterizing the solid-state purity and identifying potential polymorphic forms of synthesized compounds. semanticscholar.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-N,N'-dimethylamino pyridine |
| 2-amino-5-chloropyridine |
| 2-amino-6-methylpyridine |
| (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one |
| 4-N,N-dimethylamino benzoic acid |
| l-(4-dimethylaminophenyl)-2-(5H-phenanthridine-6-ylidene)-ethanone |
| 3-(4-dimethylamino-phenyl)-1-{6-[3-(4-dimethylamino-phenyl)-acryloyl]-pyridin-2-yl}-propanone |
| 2,5-Bis[4-(dimethylamino)phenyl]-3,6-dimethylpyrazine |
Electrochemical and Other Advanced Analytical Techniques
Advanced analytical methods are crucial for a comprehensive understanding of the material properties of this compound, providing insights into its redox chemistry, thermal stability, and solid-state structure.
Cyclic Voltammetry for Redox Behavior
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of a compound, providing information on the potentials at which oxidation and reduction events occur. For this compound, CV would be instrumental in understanding its electron-donating capabilities, which are influenced by the dimethylamino and amino substituents.
The redox behavior of aminopyridines is significantly affected by the nature and position of substituents on the pyridine ring. The presence of the electron-donating dimethylamino group on the phenyl ring is expected to lower the oxidation potential of the molecule, making it more susceptible to oxidation compared to unsubstituted aminopyridines. Studies on other aminopyridines have shown that one-electron oxidation can lead to the formation of stable radical cations, and the stability of these species is influenced by tautomeric equilibria. nih.gov For instance, in 4-aminopyridine, one-electron oxidation enhances the stability of both the amine and imine NH tautomers. nih.gov
The coordination properties of 2-aminopyridine can be readily modified by the introduction of electron-donating or electron-withdrawing groups. researchgate.net In the case of this compound, the potent electron-donating dimethylamino group is anticipated to significantly influence the electronic structure and, consequently, the redox potentials. Research on 3,5-diaryl-1-phenyl-2-pyrazolines containing electron-donating substituents on the phenyl rings has demonstrated that such groups have a marked effect on the oxidation peak and onset potentials in cyclic voltammograms. nih.govresearchgate.net
A hypothetical cyclic voltammogram for this compound would likely exhibit at least one oxidation peak corresponding to the removal of an electron from the electron-rich system, primarily centered on the dimethylaminophenyl moiety and the aminopyridine ring. The reversibility of this peak would provide insight into the stability of the resulting radical cation.
Table 1: Expected Cyclic Voltammetry Parameters for this compound (Hypothetical Data)
| Parameter | Expected Value/Characteristic | Significance |
| Oxidation Potential (Epa) | Relatively low positive potential | Indicates ease of oxidation due to electron-donating groups. |
| Reduction Potential (Epc) | Dependent on the stability of the oxidized species | A reversible or quasi-reversible peak would suggest a stable radical cation. |
| Peak Current (ipa) | Proportional to concentration and diffusion coefficient | Provides information about the kinetics of the electron transfer process. |
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions, providing information about the thermal stability and purity of a compound.
For this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are characteristic properties of the crystalline form of the compound. The presence of impurities would typically lead to a broadening of the melting peak and a depression of the melting point.
While specific DSC data for the title compound is not available, studies on other complex organic molecules, such as aza-BODIPY dyes, have demonstrated their thermal robustness up to high temperatures (e.g., approximately 300 °C), which is a desirable property for materials used in various applications. rsc.org The thermal stability of this compound would be influenced by the strength of the intermolecular interactions in its crystal lattice.
Table 2: Expected Differential Scanning Calorimetry Data for this compound (Hypothetical Data)
| Thermal Transition | Expected Temperature Range (°C) | Significance |
| Melting Point (Tm) | To be determined experimentally | A sharp peak indicates a pure, crystalline compound. |
| Decomposition Temperature (Td) | To be determined experimentally | Indicates the onset of thermal degradation. |
| Enthalpy of Fusion (ΔHf) | To be determined experimentally | Relates to the energy required to melt the crystalline solid. |
Scanning Electron Microscopy (SEM) for Crystal Morphology
Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. SEM is used to investigate the morphology, or the size, shape, and surface features, of crystalline materials.
The crystal morphology of this compound would be dependent on the crystallization conditions, such as the solvent used and the rate of cooling. SEM images would reveal the external habit of the crystals, which could be, for example, needles, plates, or prisms. The morphology of a crystalline material can impact its bulk properties, such as flowability and dissolution rate.
Computational and Theoretical Investigations of 5 4 Dimethylamino Phenyl Pyridin 2 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and inherent reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine molecular properties.
Density Functional Theory (DFT) has become a robust and widely used computational method for investigating the structural and electronic properties of molecules. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while maintaining high accuracy.
For 5-(4-(Dimethylamino)phenyl)pyridin-2-amine, the first step in a computational study would be geometry optimization. This process uses DFT, often with a functional like B3LYP and a basis set such as 6-311G**, to find the lowest energy conformation of the molecule. The optimization yields key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. The final output is a stable, optimized structure with a specific ground state energy and dipole moment.
Table 1: Illustrative Optimized Geometrical Parameters for a Pyridine (B92270) Derivative (Example Data) This table presents typical data obtained from DFT geometry optimization and does not represent actual calculated values for this compound.
| Parameter | Bond/Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C-C (Pyridine Ring) | ~1.39 Å |
| Bond Length | C-N (Pyridine Ring) | ~1.34 Å |
| Bond Length | C-C (Inter-ring) | ~1.48 Å |
| Bond Length | C-N (Amine) | ~1.37 Å |
| Bond Angle | C-N-C (Pyridine Ring) | ~117° |
| Bond Angle | C-C-N (Amine) | ~122° |
| Dihedral Angle | Pyridine-Phenyl | ~30-40° |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. It is a powerful tool for predicting electronic absorption and emission spectra, making it essential for understanding a molecule's photophysical behavior.
When applied to this compound, TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. These calculations can identify the nature of electronic transitions, such as n → π* or π → π*, and can elucidate intramolecular charge transfer (ICT) processes. For donor-acceptor molecules like this one, TD-DFT can model the charge transfer from the electron-donating dimethylamino-phenyl group to the electron-accepting pyridin-2-amine moiety upon photoexcitation.
Molecular Dynamics and Conformational Analysis
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and stability. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.
For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in a solvent. The simulation can track the rotation around the single bond connecting the phenyl and pyridine rings, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape fluctuates under thermal motion, which can impact its interactions with other molecules and its biological activity.
Frontier Molecular Orbital (FMO) Theory and Charge Distribution Analysis
Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamino-phenyl group, while the LUMO may be distributed across the pyridine ring.
Charge distribution analysis, often visualized using a Molecular Electrostatic Potential (MEP) map, complements FMO theory. The MEP surface shows the electrostatic potential on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the most negative regions are expected around the nitrogen atoms, indicating sites favorable for electrophilic attack, while positive regions would be found near the amine hydrogens, suggesting sites for nucleophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Data (Example Data) This table presents typical data obtained from FMO analysis and does not represent actual calculated values for this compound.
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| EHOMO | -5.5 eV | Electron-donating ability |
| ELUMO | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.3 eV | Chemical reactivity and stability |
Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, Electronic Spectra)
Computational methods can simulate various spectroscopic properties, providing valuable data for structure confirmation and analysis. DFT calculations can predict ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data to validate the proposed structure.
Vibrational frequencies from FT-IR and Raman spectroscopy can also be calculated theoretically. These computed frequencies, after appropriate scaling, can be compared with experimental spectra to assign specific vibrational modes to different functional groups within the molecule. As discussed in section 4.1.2, TD-DFT is the method of choice for simulating electronic (UV-Vis) spectra by calculating excitation energies and oscillator strengths.
Intermolecular Interaction Modeling (e.g., Hydrogen Bonding, π-π Stacking, Weak Non-Covalent Interactions)
Understanding how molecules interact with each other is crucial for predicting their behavior in the solid state and in biological systems. The structure of this compound contains functional groups capable of forming various non-covalent interactions.
The amino group (-NH₂) on the pyridine ring can act as a hydrogen bond donor, while the pyridine nitrogen and the dimethylamino nitrogen can act as hydrogen bond acceptors. These interactions can lead to the formation of dimers or more complex supramolecular structures in the solid state. Additionally, the two aromatic rings (phenyl and pyridine) can engage in π-π stacking interactions. Computational models can be used to calculate the geometry and energy of these intermolecular interactions, helping to explain crystal packing or binding to a biological target.
Potential Energy Surface (PES) Analysis for Reaction Pathways and Excited State Dynamics
Potential Energy Surface (PES) analysis is a fundamental computational tool used to map the energy of a molecule as a function of its geometry. For a molecule like this compound, the PES provides critical insights into its reactivity, conformational stability, and photophysical properties. By calculating the energy for numerous arrangements of the atoms, a multi-dimensional surface is generated. Key features of this surface, such as minima (stable isomers and conformers), saddle points (transition states), and reaction paths (the lowest energy route between minima), can be identified.
Reaction Pathways:
In the context of reaction pathways, PES analysis can elucidate the mechanisms of chemical transformations involving this compound. For instance, it can be used to study proton transfer events, rotational barriers of the dimethylamino or phenyl groups, or potential dimerization pathways. The transition states located on the PES are of particular importance as they represent the energy barrier that must be overcome for a reaction to occur, thus allowing for the calculation of reaction rates. While specific PES studies for this compound are not prominent in the literature, the methodology would involve mapping the energy changes associated with the torsion angles between the pyridin and phenyl rings to understand conformational preferences and barriers to rotation.
Excited State Dynamics:
The study of excited state dynamics is crucial for understanding the behavior of molecules after absorbing light, which is particularly relevant for compounds with potential applications in optoelectronics or as fluorescent probes. When this compound absorbs a photon, it transitions to an electronic excited state. The subsequent events, such as fluorescence, phosphorescence, or non-radiative decay, are governed by the topography of the excited state PES.
Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are employed to calculate the excited state PES. Analysis of this surface can reveal pathways for energy dissipation, identify conical intersections (points where different electronic states have the same energy), and predict the lifetimes of excited states. For a molecule with a donor-acceptor structure like this one (dimethylamino group as the donor and the pyridin-amine moiety as the acceptor), understanding the excited state PES is key to characterizing potential charge-transfer states.
Advanced Hybrid Computational Methods (e.g., QM/MM-ONIOM)
Investigating large and complex molecules like this compound, especially in a biological or condensed-phase environment (e.g., in solution or bound to a protein), can be computationally prohibitive if the entire system is treated with high-level quantum mechanics (QM). To address this, hybrid computational methods have been developed.
The QM/MM (Quantum Mechanics/Molecular Mechanics) approach is a prominent example. In this method, the chemically active part of the system, where bond breaking/forming or electronic excitation occurs, is treated with a computationally expensive but accurate QM method. The remainder of the system, such as the solvent or protein scaffold, is treated with a less demanding but effective Molecular Mechanics (MM) force field.
ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics):
ONIOM is a sophisticated and versatile QM/MM method that allows for the combination of multiple levels of theory within a single calculation. A system can be divided into several layers, each treated with a different computational method. For this compound, a typical ONIOM setup might be:
High-Level Layer (QM): The core pyridin-phenyl structure, where electronic effects are most critical. This layer would be treated with a high-accuracy method like coupled cluster or a robust DFT functional.
Medium-Level Layer (QM or MM): Peripheral groups or immediate solvent molecules.
Low-Level Layer (MM): The bulk solvent or the larger protein environment.
This layered approach provides a balance between accuracy and computational cost, enabling the study of properties that are heavily influenced by the molecule's environment, such as enzymatic reactions or solvent effects on absorption and emission spectra. While specific ONIOM studies on this compound are not readily found, the methodology is well-suited to investigate its interactions in a complex biological or material science context.
Below is an illustrative table demonstrating a hypothetical two-layer ONIOM setup for calculating the interaction energy of this compound with a hypothetical enzyme active site.
| System Layer | Computational Method | Description of Region | Purpose |
| High Layer (QM) | B3LYP/6-311+G(d,p) | The entire this compound molecule and key amino acid residues in the active site. | To accurately model electronic interactions, hydrogen bonding, and potential chemical reactions. |
| Low Layer (MM) | AMBER Force Field | The rest of the protein and bulk water solvent. | To account for the structural and electrostatic influence of the broader environment at a lower computational cost. |
This table represents a common strategy for applying hybrid methods to understand how a molecule like this compound behaves within a larger, more complex system, providing insights that would be otherwise computationally intractable.
Molecular Interactions and Mechanistic Studies Involving 5 4 Dimethylamino Phenyl Pyridin 2 Amine
Reaction Mechanisms and Pathways of 5-(4-(Dimethylamino)phenyl)pyridin-2-amine
The reactivity of this compound is dictated by the electronic properties of its constituent parts: the pyridine (B92270) ring, the 2-amino group, and the 4-(dimethylamino)phenyl substituent. These groups create multiple sites for potential reactions, influencing its behavior as both a nucleophile and an electrophile, and enabling its use as a precursor in the synthesis of more complex fused heterocyclic systems.
Nucleophilic and Electrophilic Reactivity of the Pyridine Amine
Electrophilic Reactivity: The primary amino group (-NH₂) at the C2 position and the potent dimethylamino group (-N(CH₃)₂) on the phenyl ring are strong activating groups that enhance the electron density of the aromatic systems, making the molecule reactive towards electrophiles. byjus.com
On the Pyridine Ring: The 2-amino group is an ortho-, para-directing activator for electrophilic aromatic substitution. It significantly increases the electron density at the C3 and C5 positions of the pyridine ring. However, the C5 position is already substituted. Therefore, electrophilic attack is most likely directed to the C3 position.
On the Phenyl Ring: The dimethylamino group is one of the strongest activating groups. It directs electrophiles to its ortho positions (C3' and C5' of the phenyl ring). Due to the powerful activating nature of the dimethylamino group, electrophilic substitution is expected to occur preferentially on the phenyl ring over the pyridine ring. byjus.com
Nucleophilic Reactivity: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. youtube.comyoutube.com
N-Arylation: The exocyclic 2-amino group can act as a nucleophile. It can undergo reactions such as N-arylation with activated aryl halides or arynes, a common pathway for elaborating aminopyridine structures. acs.org
Table 1: Predicted Reactivity Sites of this compound
| Reaction Type | Most Probable Site(s) | Influencing Factor |
|---|---|---|
| Electrophilic Attack | C3' and C5' on the phenyl ring | Strong activation by the -N(CH₃)₂ group. byjus.com |
| C3 on the pyridine ring | Activation by the 2-amino group. | |
| Nucleophilic Attack | C2, C4, C6 on the pyridine ring | Inherent electron-deficient nature of the pyridine ring. youtube.comyoutube.com |
| Nucleophilic Action | Nitrogen of the 2-amino group | Lone pair availability for reactions like N-arylation. acs.org |
Condensation and Cyclization Mechanism Investigations
N-aryl-2-aminopyridines are valuable precursors for synthesizing fused heterocyclic systems through transition metal-catalyzed cyclization reactions. rsc.org The structure of this compound fits this template, with the pyridyl nitrogen acting as a directing group and the phenyl ring providing a site for C-H activation and annulation.
Common cyclization pathways for this class of compounds include:
Palladium-Catalyzed Annulation: Reactions with alkynes can proceed via a Pd(II)-catalyzed mechanism. The process generally involves chelation of the pyridyl nitrogen to the palladium center, followed by C-H activation on the ortho position of the N-aryl ring. Subsequent insertion of the alkyne and reductive elimination leads to the formation of fused systems like N-(2-pyridyl)indoles. rsc.org
Carbonylative Cyclization: In the presence of a carbon monoxide source (e.g., Mo(CO)₆ or CO gas) and a palladium catalyst, N-aryl-2-aminopyridines can undergo carbonylative intramolecular cyclization. rsc.org The mechanism involves C-H activation followed by CO insertion and subsequent cyclization to yield fused quinazolinone derivatives, such as 11H-pyrido[2,1-b]quinazolin-11-ones. rsc.orgresearchgate.net
Rhodium-Catalyzed Cyclization: Rh(III) catalysts are also effective for C-H activation and cascade annulation reactions of N-aryl-2-aminopyridines with partners like propargyl alcohols to form indole (B1671886) derivatives. rsc.org
In the case of this compound, the cyclization would occur between the pyridine-amine core and the attached phenyl ring, potentially leading to complex polycyclic aromatic structures. The dimethylamino group would remain as a substituent on the newly formed fused system, influencing its electronic and photophysical properties.
Electrochemical Reaction Mechanisms
The electrochemical behavior of this compound is expected to be characterized by both oxidation and reduction processes centered on its electron-rich and electron-poor moieties, respectively.
Oxidation: The 4-(dimethylamino)phenyl group is highly susceptible to oxidation due to its strong electron-donating nature. Cyclic voltammetry studies on related compounds, such as 4-[2-4(dimethylamino)phenyl] ethenyl pyridine N-oxide, show characteristic reductive peaks, implying that the molecule participates in redox processes. pku.edu.cndocumentsdelivered.com The oxidation mechanism would likely involve the removal of an electron from the dimethylamino group's nitrogen lone pair or the π-system of the phenyl ring, forming a radical cation. This process is often irreversible or quasi-reversible, depending on the stability of the generated radical species and the solvent environment.
Reduction: The pyridine ring, being electron-deficient, is the primary site for electrochemical reduction. This process typically occurs in one or two single-electron transfer steps. nih.gov The first step would involve the formation of a radical anion, which may be stable or undergo further chemical reactions or a second electron transfer.
Influence of Adsorption and pH: Studies on 4-(dimethylamino)pyridine (DMAP) have shown that its electrochemical behavior is heavily influenced by its adsorption onto the electrode surface and the pH of the electrolyte. nih.govchemrxiv.org The orientation of the molecule (flat vs. vertical) and its protonation state can change with the applied potential, which in turn affects the electron transfer kinetics. nih.govchemrxiv.org Similar effects can be anticipated for this compound, where the protonation of the pyridine nitrogen or the 2-amino group could significantly alter its reduction potential and reaction mechanism.
Photophysical Mechanisms: Excited-State Dynamics of the Dimethylaminophenyl-Pyridine System
The "push-pull" architecture of this compound, where the dimethylaminophenyl group acts as an electron donor (push) and the pyridine moiety as an electron acceptor (pull), leads to fascinating and complex photophysical behavior. Upon absorption of light, the molecule enters an excited state where several competing de-excitation pathways become possible, including Twisted Intramolecular Charge Transfer (TICT) and Excited-State Intramolecular Proton Transfer (ESIPT).
Twisted Intramolecular Charge Transfer (TICT) Phenomena
TICT is a well-established photophysical process in donor-acceptor molecules linked by a single bond. rsc.org For this compound, this phenomenon is central to understanding its fluorescence properties.
The mechanism unfolds as follows:
Photoexcitation: The molecule absorbs a photon, promoting it from its planar ground state (S₀) to a Franck-Condon locally excited (LE) state (S₁). In this state, the geometry is initially similar to the ground state. mdpi.com
Intramolecular Rotation: In the excited state, there is a significant transfer of electron density from the electron-donating dimethylaminophenyl group to the electron-accepting pyridine ring. This charge separation provides the driving force for a conformational change. Specifically, the dimethylamino group rotates around the C-N single bond that connects it to the phenyl ring. rsc.orgresearchgate.net
Formation of the TICT State: This rotation leads to a new, non-planar conformation where the donor and acceptor moieties are electronically decoupled, with their π-orbitals oriented perpendicularly to each other. This highly polar, charge-separated state is the TICT state. nih.gov
De-excitation: The TICT state is often "dark" or weakly emissive because the perpendicular geometry results in poor orbital overlap, leading to a very small transition dipole moment for fluorescence. mdpi.com Therefore, the formation of the TICT state provides an efficient non-radiative decay pathway, effectively quenching the fluorescence that would otherwise be observed from the LE state. This process is highly sensitive to solvent polarity; polar solvents stabilize the highly polar TICT state, favoring this non-radiative decay channel and leading to lower fluorescence quantum yields. acs.org
Table 2: Key Steps in the TICT Mechanism for this compound
| Step | Process | Description | Consequence |
|---|---|---|---|
| 1 | Excitation | Absorption of a photon promotes the molecule to a planar Locally Excited (LE) state. | Molecule is in a high-energy, fluorescent-capable state. |
| 2 | Intramolecular Rotation | Rotation occurs around the C(phenyl)–N(dimethylamino) bond in the excited state. | Leads to electronic decoupling of donor and acceptor parts. nih.gov |
| 3 | TICT State Formation | A highly polar, perpendicular, charge-separated state is formed. | A new, lower-energy excited state is populated. |
| 4 | Non-radiative Decay | The molecule relaxes to the ground state from the TICT state without emitting a photon. | Fluorescence from the LE state is quenched, especially in polar solvents. acs.org |
Excited-State Intramolecular Proton Transfer (ESIPT) Pathways
A competing photophysical process available to this compound is ESIPT. This process is common in molecules that contain both a proton donor and a proton acceptor in close proximity within an intramolecular hydrogen bond. nih.gov
In this molecule, the 2-amino group can act as a proton donor, and the endocyclic pyridine nitrogen can act as a proton acceptor.
The ESIPT mechanism involves:
Photoexcitation: Upon excitation, the acidity of the proton donor (-NH₂) and the basicity of the proton acceptor (pyridine nitrogen) increase significantly. nih.gov
Ultrafast Proton Transfer: An ultrafast transfer of a proton occurs from the amino group to the pyridine nitrogen, forming an excited-state tautomer (a keto-like form). This process is extremely fast, often occurring on the femtosecond timescale. nih.gov
Tautomer Emission: The excited tautomer relaxes to its ground state by emitting a photon. This fluorescence is characterized by a large Stokes shift, meaning the emission occurs at a much longer wavelength than the absorption. This is due to the significant structural and electronic rearrangement upon proton transfer. rsc.orgnih.gov
Ground State Reversion: After emission, the molecule reverts to its original (enol-like) form in the ground state.
Studies on related molecules like 2-(4′-N,N-dimethylaminophenyl)imidazo[4,5-b]pyridine have shown that dual emission can arise from a complex interplay where proton transfer from protic solvents or within the molecule can induce or compete with TICT emission. acs.org For this compound, the ESIPT pathway would compete directly with the TICT process. The dominant pathway would depend on factors like solvent properties (polarity, hydrogen-bonding ability) and structural constraints, determining the ultimate fluorescence signature of the molecule. acs.org
Solvatochromism and Environmental Effects on Excited States
The phenomenon of solvatochromism, where the absorption or emission spectrum of a compound shifts in response to the polarity of its solvent environment, is a key characteristic of molecules with a significant change in dipole moment between their ground and excited states. The structure of this compound, featuring an electron-donating dimethylamino group and an electron-accepting pyridin-2-amine moiety connected by a π-conjugated system, is indicative of a strong donor-π-acceptor (D-π-A) character. This architecture is known to produce notable solvatochromic effects. nih.govnih.gov
Upon photoexcitation, an intramolecular charge transfer (ICT) occurs, moving electron density from the dimethylamino-phenyl donor end to the aminopyridine acceptor end. This ICT leads to an excited state that is significantly more polar than the ground state. In polar solvents, this highly polar excited state is stabilized by favorable dipole-dipole interactions with the solvent molecules, which lowers its energy. nih.gov Consequently, the energy gap between the excited and ground states decreases, resulting in a bathochromic (red) shift in the fluorescence emission spectrum. This positive solvatochromism is a hallmark of many D-π-A dyes. rsc.org
Conversely, in nonpolar solvents, the excited state receives less stabilization, leading to a higher-energy emission, i.e., a hypsochromic (blue) shift relative to polar solvents. The extent of these shifts can be correlated with various solvent polarity scales to quantify the change in the molecule's dipole moment upon excitation. eurjchem.com While direct experimental data for this compound is not extensively documented in the reviewed literature, the behavior of homologous compounds with similar D-π-A structures provides a strong basis for these expected effects. nih.gov
Table 1: Example of Solvatochromic Shift in a Related Donor-Acceptor Polyene This table illustrates the reversed solvatochromic behavior observed in a series of related compounds, demonstrating the influence of solvent on absorption maxima.
| Solvent | Dielectric Constant (ε) | Wavelength (λ_max) of DCV researchgate.net* | Wavelength (λ_max) of DCV nih.gov* |
|---|---|---|---|
| Toluene | 2.38 | 516 nm | 545 nm |
| Chloroform | 4.81 | 509 nm | 536 nm |
| Acetonitrile | 37.5 | 486 nm | 508 nm |
*Data derived from studies on 2-{(2E,4E)-5-[4-(dimethylamino)phenyl]penta-2,4-dien-1-ylidene}malononitrile (DCV researchgate.net) and its longer homologue (DCV nih.gov). nih.gov
Intermolecular Interactions and Self-Assembly Research
The specific functional groups within this compound dictate the intermolecular interactions that govern its self-assembly into larger supramolecular structures. rsc.orgnih.gov These non-covalent forces, including hydrogen bonding and C-H…π interactions, are crucial in determining the compound's solid-state packing and behavior in solution.
The 2-aminopyridine (B139424) motif is a powerful and highly directional hydrogen-bonding unit. In the solid state, it is strongly predisposed to form robust, centrosymmetric dimers through pairs of N-H···N hydrogen bonds. nih.gov In this arrangement, the amino group of one molecule acts as a hydrogen bond donor to the pyridine nitrogen of a neighboring molecule, and vice versa. This creates a stable R²₂(8) graph set motif, which is a common and persistent feature in the crystal engineering of aminopyridines and related heterocyclic systems. researchgate.net
The stability of these hydrogen bonds has been observed to persist even in solution, a phenomenon detectable through techniques like concentration-dependent ¹H NMR spectroscopy. nih.gov As the concentration of the compound increases in a non-polar solvent, the N-H proton signal typically shifts downfield, indicating its increasing involvement in hydrogen bonding. nih.gov The presence of the bulky 5-(4-(dimethylamino)phenyl) substituent may introduce steric effects that could potentially influence the planarity and stability of these dimers compared to simpler aminopyridines.
Beyond the primary hydrogen bonding, weaker C-H…π interactions play a significant role in organizing the molecules into a three-dimensional architecture. nih.gov The electron-rich phenyl ring and the slightly electron-deficient pyridine ring of this compound can both act as π-acceptors. C-H bonds from the aromatic rings and the methyl groups of adjacent molecules can act as donors, forming multiple C-H…π contacts. These interactions help to link the primary hydrogen-bonded dimers, leading to the formation of extended sheets or layered structures. The interplay between the strong, directional N-H···N bonds and the weaker, more diffuse C-H…π and π-π stacking interactions ultimately defines the complex supramolecular assembly. rsc.orgnih.gov
Ligand-Metal Coordination and Complexation Studies
The 2-aminopyridine framework of this compound makes it an excellent candidate as a chelating ligand in coordination chemistry. The pyridine nitrogen and the exocyclic amino group can coordinate to a single metal center to form a stable five-membered ring, a common binding mode for this class of ligands. nih.govresearchgate.net
The interaction between this compound as a ligand (L) and various metal ions (M) is expected to form complexes with well-defined stoichiometries, typically ML₁ or ML₂. nih.gov The precise stoichiometry depends on the metal's coordination number preference, its oxidation state, and the presence of other coordinating counter-ions or solvent molecules. researchgate.netosti.gov For instance, with a metal like Pd(II) which favors a square planar geometry, a complex of the type [Pd(L)Cl₂] (1:1 stoichiometry) or [Pd(L)₂]Cl₂ (1:2 stoichiometry) could be formed. researchgate.net
The binding energy of these complexes is influenced by several factors, including the Lewis acidity of the metal ion and the basicity of the ligand's nitrogen atoms. For divalent first-row transition metals, the stability of the complexes is generally expected to follow the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺). The formation of the chelate ring provides significant thermodynamic stability, known as the chelate effect. The binding hierarchy can be tuned by controlling the metal-to-ligand ratio in the system. researchgate.netosti.gov
Table 2: Typical Stoichiometries of Metal Complexes with Bidentate N,N'-Ligands
| Metal Ion | Typical Coordination Number | Example Complex Stoichiometry (L = Bidentate Ligand) |
|---|---|---|
| Cu(II) | 4, 5, or 6 | [Cu(L)Cl₂], [Cu(L)₂]²⁺ |
| Ni(II) | 4 (sq. pl.) or 6 (oct.) | [Ni(L)₂]²⁺, [Ni(L)₃]²⁺ |
| Zn(II) | 4 (tet.) or 6 (oct.) | [Zn(L)Cl₂], [Zn(L)₂]²⁺ |
A molecular orbital (MO) approach provides a detailed picture of the bonding between the this compound ligand and a metal center. numberanalytics.comroaldhoffmann.com The primary interaction is the formation of sigma (σ) bonds, where the lone pair orbitals of the two coordinating nitrogen atoms overlap with vacant d-orbitals of the metal ion. researchgate.net This donation of electron density from the ligand's Highest Occupied Molecular Orbital (HOMO) or other high-lying filled orbitals to the metal's Lowest Unoccupied Molecular Orbital (LUMO) stabilizes the complex. numberanalytics.com
The HOMO of the free ligand is expected to have significant character on the electron-rich dimethylamino-phenyl portion. Upon coordination, this HOMO interacts with the metal's orbitals, forming bonding and antibonding molecular orbitals. In addition to σ-donation, π-interactions can also occur. If the metal has filled d-orbitals of appropriate symmetry (like t₂g in an octahedral field), it can donate electron density back into the empty π* orbitals of the pyridine ring. This process, known as π-backbonding, strengthens the metal-ligand bond and can influence the electronic and photophysical properties of the resulting complex.
Research Applications and Functional Materials Development Based on 5 4 Dimethylamino Phenyl Pyridin 2 Amine
Development of Advanced Fluorescent Probes and Chemosensors
Derivatives of 5-(4-(dimethylamino)phenyl)pyridin-2-amine are extensively explored for creating sophisticated fluorescent probes and chemosensors. These sensors are designed to detect and quantify specific chemical species with high sensitivity and selectivity, leveraging changes in their fluorescence output upon interaction with an analyte.
The rational design of fluorescent probes based on this scaffold involves integrating a specific recognition site (receptor) with the fluorophore. The interaction between the analyte and the receptor triggers a change in the electronic properties of the fluorophore, leading to a measurable optical response.
A common strategy involves creating multicomponent systems where a lumophore is linked to a receptor that has a selective affinity for the target substrate, such as a transition metal ion. psu.edu For instance, linking a light-emitting unit to a polyaza chelating subunit allows for the sensing of cations like Cu²⁺, Ni²⁺, and Zn²⁺. psu.edu The design of such sensors must ensure that the binding event alters the photophysical properties of the fluorophore, often by influencing processes like intramolecular charge transfer (ICT), photoinduced electron transfer (eT), or twisted intramolecular charge transfer (TICT). psu.edumdpi.com
The selectivity for a particular analyte is engineered through the choice of the binding site. For example, to detect low pH values, a pyran-based derivative, 2-{2-[4-(dimethylamino)phenyl]-6-methyl-4H-pyran-4-ylidene}malononitrile (DPM), was designed. nih.gov In this case, the protonation of the dimethylamino group at low pH alters the ICT character of the molecule, resulting in a distinct colorimetric and fluorescent response. nih.gov Similarly, the N,N-dimethylamino-γ-pyridine analog of 2,5-diaryl-1,3-oxazole has been synthesized to act as a fluorescent probe for monitoring microheterogeneous media, such as determining the critical micelle concentration of surfactants. researchgate.net The design of probes for biological applications, like the fluorescent substrate 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+), focuses on specific interactions with biological targets, such as the human serotonin (B10506) transporter (hSERT), enabling real-time monitoring of transporter activity. nih.gov
The table below summarizes design strategies for different analytes using related chromophores.
| Probe/Sensor | Target Analyte | Design Principle | Sensing Mechanism |
| Anthracene-polyaza chelating subunit conjugate | Transition metal ions (Cu²⁺, Ni²⁺, Zn²⁺) | Linking a lumophore to a selective chelating receptor. psu.edu | Fluorescence quenching or enhancement upon metal coordination. psu.edu |
| 2-{2-[4-(Dimethylamino)phenyl]-6-methyl-4H-pyran-4-ylidene}malononitrile (DPM) | Low pH | Incorporating a pH-sensitive group (dimethylamino) into an ICT framework. nih.gov | Protonation of the amine group disrupts ICT, causing a ratiometric absorption shift and fluorescence change. nih.gov |
| 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+) | Human Serotonin Transporter (hSERT) | Designing a fluorescent molecule that acts as a substrate for a specific biological transporter. nih.gov | Uptake of the fluorescent substrate into cells via the transporter allows for real-time monitoring of its activity. nih.gov |
| Amine-functionalized α-cyanostilbene derivatives | Picric Acid (PA) | Creating a host-guest system where the amine group specifically interacts with the acidic analyte. diva-portal.org | Formation of a 1:1 complex enhances fluorescence quenching for sensitive detection. diva-portal.org |
The signaling mechanism in these chemosensors is predominantly based on fluorescence quenching or enhancement upon analyte binding. psu.edu These phenomena are governed by several photophysical processes.
Fluorescence Quenching is often induced by transition metal ions with partially filled d-orbitals, which can engage in electron transfer (eT) or energy transfer (ET) with the excited fluorophore. psu.edu For example, the interaction of Cu²⁺ and Ni²⁺ with certain anthracene-based sensors leads to complete fluorescence quenching. psu.edu Another prevalent mechanism is the Twisted Intramolecular Charge Transfer (TICT) state formation. mdpi.com In molecules with rotatable amine groups, excitation can lead to a twisted, non-emissive state, quenching fluorescence. mdpi.com The formation of a host-guest complex can also enhance quenching effects, as seen in the detection of picric acid by amine-functionalized derivatives, leading to more sensitive detection. diva-portal.org
Fluorescence Enhancement can occur when the binding of an analyte restricts molecular motions that would otherwise lead to non-radiative decay. For instance, the chelation of Zn²⁺ by a specific tetraamine-anthracene sensor blocks the eT process from the amine nitrogen atoms, which are now involved in coordination, resulting in a significant fluorescence enhancement. psu.edu Similarly, in probes designed to respond to viscosity, increased solvent viscosity can hinder the formation of a non-emissive TICT state, leading to enhanced fluorescence. nih.gov In the case of the pH sensor DPM, fluorescence intensity increases with pH in the 0-2 range, as the deprotonated form is more emissive. nih.gov
The table below outlines the mechanisms for fluorescence modulation in related systems.
| Phenomenon | Mechanism | Example System | Description |
| Quenching | Photoinduced Electron Transfer (eT) | Anthracene-based sensor with Cu²⁺/Ni²⁺ | The metal ion with partially filled d-orbitals acts as an electron acceptor, quenching the excited state of the fluorophore. psu.edu |
| Enhancement | Inhibition of eT | Anthracene-based sensor with Zn²⁺ | The lone pair electrons on the amine nitrogen become involved in coordination with Zn²⁺, preventing them from participating in the eT process that would otherwise quench fluorescence. psu.edu |
| Quenching | Twisted Intramolecular Charge Transfer (TICT) | Aminobenzonitrile derivatives | Upon excitation, the dimethylamino group twists relative to the aromatic ring, forming a non-emissive or weakly emissive state that decays non-radiatively. mdpi.com |
| Enhancement | Restriction of TICT | Viscosity-sensitive probes | High viscosity in the microenvironment restricts the twisting motion of the amine group, inhibiting the formation of the dark TICT state and promoting radiative decay. nih.gov |
The development of probes based on this compound and related structures enables real-time monitoring of analytes, which is crucial for studying dynamic processes in chemistry and biology. nih.gov Electrochemical sensor technology, using techniques like Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), allows for the real-time monitoring of subtle changes in current and voltage as the sensor interacts with the target analyte. nih.gov
In biological research, fluorescent reporters like APP+ are used for real-time transport monitoring in single cells. nih.gov Fluorescence microscopy can track the uptake of APP+ into cells expressing hSERT, providing a dynamic view of transporter function. nih.gov This method is amenable to high-throughput screening for identifying potential drugs that modulate transporter activity. nih.gov Similarly, two-photon microscopy, when used with specifically designed probes, allows for imaging deep within live cells and even in organoids, providing real-time data on subcellular processes and viscosity changes. nih.gov These advanced microscopy techniques, combined with responsive probes, are powerful tools for understanding complex biological systems. nih.govrsc.org
Applications in Optoelectronic Materials and Dyes
The strong charge-transfer character and high fluorescence quantum yields of this compound derivatives make them attractive candidates for use in optoelectronic devices and as functional dyes. researchgate.netnih.gov
The absorption and emission properties of these chromophores can be precisely tuned through molecular engineering. nih.gov The core D-π-A structure allows for modifications at the donor, acceptor, or π-bridge to control the energy of the intramolecular charge transfer band. nih.gov
For example, in chalcone (B49325) derivatives like (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, the N,N-dimethylamino group acts as a powerful electron donor, enhancing its photophysical properties through ICT. nih.gov By changing the solvent, the emission wavelength can be shifted, a phenomenon known as solvatochromism, which is characteristic of molecules with a large change in dipole moment between the ground and excited states. researchgate.net Introducing different functional groups can also significantly alter the optical properties. For a dimethylenamino derivative bearing a p-dimethylaminostyryl moiety, the absorption spectrum shows multiple maxima, and the fluorescence is characterized by a large Stokes shift and a high quantum yield. nih.gov Systematic modifications, such as altering terminal acceptor groups in a D-A-D framework, can effectively tune the absorption maximum (λmax) across a wide range, which is a key strategy in designing materials for organic solar cells. nih.gov This tunability has been exploited in materials for organic light-emitting diodes (OLEDs), where treatments such as exposure to acid vapors or thermal annealing can induce changes in molecular packing and conformation, leading to significant shifts in emission color. researchgate.net
While many dyes are highly fluorescent in solution, their emission is often quenched in the solid state due to aggregation-caused quenching (ACQ). However, certain derivatives of this compound exhibit significant solid-state photoluminescence. researchgate.netnih.gov The emission properties in the solid state are highly dependent on the crystal packing and intermolecular interactions.
The crystal structure of a pyrazoline derivative containing a dimethylamino-phenyl group reveals how molecules are arranged. researchgate.net In this case, weak C-H···O hydrogen bonds link molecules into one-dimensional chains. researchgate.net The dihedral angles between the different ring systems dictate the extent of π-orbital overlap between adjacent molecules, which in turn influences the solid-state emission. researchgate.net In some zinc(II) complexes with phenyl-terpyridine ligands, different packing patterns can lead to distinct π-π stacking interactions, which affect the luminescence. nih.gov Furthermore, treatments like thermal annealing or exposure to acid vapors can induce crystallinity in otherwise amorphous thin films, modifying the film morphology and leading to the formation of crystalline agglomerates. researchgate.net This change in morphology and packing directly impacts the solid-state fluorescence, allowing for the tuning of emission colors in devices. researchgate.net The design of materials with specific crystal structures can therefore be a powerful strategy to achieve desired solid-state luminescent properties for applications in OLEDs and solid-state lighting. nih.gov
The table below shows crystallographic data for a related compound.
Crystallographic Data for 5-[4-(Dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₉H₂₁N₃O |
| Molecular Weight | 307.39 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 21.9524 (15) |
| b (Å) | 6.2511 (4) |
| c (Å) | 24.1521 (16) |
| β (°) | 106.3069 (9) |
| Volume (ų) | 3181.0 (4) |
| Z | 8 |
| Temperature (K) | 100 |
Role as Catalysts or Ligands in Chemical Synthesis Research
The inherent electronic and structural features of this compound make it a promising candidate for applications in chemical catalysis, both as an organocatalyst and as a ligand in transition metal complexes. Its activity is rooted in the presence of multiple basic nitrogen atoms that can be tailored for specific catalytic transformations.
The compound's structure is analogous to the well-known organocatalyst 4-(N,N-Dimethylamino)pyridine (DMAP). The pyridine (B92270) nitrogen atom's basicity is significantly enhanced by the strong electron-donating effect of the dimethylamino group relayed through the phenyl ring. This heightened basicity allows it to function as a potent nucleophilic or base catalyst.
In a mechanism similar to that of DMAP-catalyzed acylations, the pyridine nitrogen of this compound can attack an acylating agent, such as an acid anhydride, to form a highly reactive N-acylpyridinium salt intermediate. acs.org This intermediate is then readily susceptible to nucleophilic attack by a substrate like an alcohol, leading to an efficient acylation reaction and regeneration of the catalyst. acs.org The presence of the 2-amino group offers an additional site for potential hydrogen bonding or secondary interactions, which could modulate the catalyst's solubility, stability, and substrate specificity. While direct studies on this specific molecule are not widely documented, its structural similarity to established catalysts suggests its potential utility in a range of organic reactions, including esterifications, amidations, and other acyl transfer processes.
The molecular framework of this compound is well-suited for serving as a ligand in transition metal catalysis. It can function as a bidentate ligand, utilizing the pyridine nitrogen and the nitrogen of the 2-amino group to form a stable five-membered chelate ring with a metal center. The ability of pyridine-based molecules to coordinate with a wide array of transition metals is well-established. nih.govrsc.org
The electronic properties of the resulting metal complex can be finely tuned by the substituents on the ligand. The powerful electron-donating dimethylamino group increases the electron density on the metal center, which can influence its catalytic activity, for example, by promoting oxidative addition steps in a catalytic cycle. The steric and electronic environment provided by this ligand can be crucial in controlling the selectivity and efficiency of metal-catalyzed reactions such as cross-coupling, hydrogenation, and polymerization. The compound's structure is related to other bidentate N,N ligands and 2-phenylpyridine (B120327) type ligands that have been successfully employed in forming catalytically active and luminescent metal complexes. nih.govresearchgate.net
Table 1: Potential Catalytic and Ligand Functions
| Structural Feature | Potential Role | Mechanism/Application | Related Literature |
|---|---|---|---|
| Pyridine Nitrogen | Nucleophilic/Base Catalyst | Activation of acylating agents (e.g., anhydrides) by forming N-acylpyridinium intermediates. | acs.org |
| 2-Amino Group | Modulator/Anchor | Secondary interactions, hydrogen bonding with substrates, potential second coordination site. | |
| Pyridine-Amine Chelating Moiety | Bidentate Ligand | Forms stable chelate complexes with transition metals (e.g., Pt, Pd, Ni, Zn). | nih.govrsc.orgnih.gov |
Bio-imaging Probe Development
The photophysical properties of this compound, characterized by its donor-π-acceptor (D-π-A) framework, make it an excellent scaffold for the design of fluorescent probes for bio-imaging. The dimethylamino group acts as a strong electron donor, while the pyridine ring serves as an electron acceptor, linked by a phenyl π-system. This arrangement facilitates efficient intramolecular charge transfer (ICT) upon photoexcitation, a key process for environmentally sensitive fluorophores.
The fluorescence of D-π-A molecules like this compound is often sensitive to the local environment, a property that can be exploited for intracellular sensing. One critical mechanism is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. nih.gov Upon excitation, the molecule transitions to a planar ICT state, which is highly fluorescent. However, in non-viscous or polar solvents, rotation around the phenyl-pyridine bond can lead to a non-planar, "twisted" TICT state. This TICT state has very low fluorescence quantum yield or emits at a significantly longer wavelength.
This behavior makes the compound's fluorescence highly dependent on factors like solvent polarity and viscosity. Inside a cell, if the probe binds to a protein or intercalates into a lipid membrane, the restricted environment hinders the rotational freedom, preventing the formation of the dark TICT state and causing a "turn-on" of fluorescence. nih.gov This mechanism allows for the visualization of specific cellular components or the sensing of changes in the micro-viscosity of the cytoplasm or organelles. The core aminopyridine structure is known to be a potential scaffold for such biological probes. nih.gov
The same D-π-A architecture that enables ICT and environmental sensitivity also makes this compound a strong candidate for the development of two-photon fluorescent probes. Two-photon absorption (TPA) is a nonlinear optical process where a fluorophore is excited by the simultaneous absorption of two lower-energy photons. Probes based on TPA offer significant advantages for bio-imaging, including deeper tissue penetration, lower phototoxicity, and higher spatial resolution.
A large TPA cross-section, which is essential for an efficient two-photon probe, is strongly correlated with a large change in the molecule's dipole moment between its ground and excited states. The significant charge transfer from the dimethylamino donor to the pyridine acceptor in this molecule creates exactly this condition. Therefore, this compound can serve as a core structure for two-photon probes, which can be further functionalized with targeting moieties to achieve specific imaging of cells or tissues. nih.gov
Table 2: Components for Bio-imaging Probe Functionality
| Structural Component | Role in Bio-imaging | Underlying Mechanism | Related Literature |
|---|---|---|---|
| Dimethylamino Group (Donor) | Charge Donor | Initiates Intramolecular Charge Transfer (ICT) upon excitation. | nih.gov |
| Phenyl-Pyridine System (π-Bridge/Acceptor) | Conjugated System & Acceptor | Facilitates ICT and provides the core fluorophore structure. | nih.govnih.gov |
| Flexible Phenyl-Pyridine Bond | Environmental Sensor | Allows for rotation to a non-fluorescent Twisted Intramolecular Charge Transfer (TICT) state. | nih.gov |
Derivatization Reagents in Advanced Analytical Detection Methods
In analytical chemistry, derivatization is a key strategy to improve the detection and separation of analytes that lack suitable properties for a given analytical method, such as HPLC or mass spectrometry. nih.gov this compound, with its reactive primary amine and strong chromophoric/fluorophoric properties, is a candidate for use as a derivatization reagent for specific classes of analytes.
The primary amino group at the 2-position of the pyridine ring can be reacted with analytes containing functional groups such as carboxylic acids (with an activator), acid chlorides, or aldehydes and ketones. For instance, it can form a stable amide bond with a carboxylic acid or an imine with an aldehyde. This reaction covalently attaches the fluorescent and UV-active dimethylaminophenylpyridine "tag" to the analyte molecule.
This tagging strategy overcomes common analytical challenges. For analytes that have no or low UV absorbance or fluorescence, derivatization imparts high sensitivity for detection by HPLC with UV-Vis or fluorescence detectors. nih.govmdpi.com In mass spectrometry, the tag adds a specific mass and a readily ionizable group (the basic nitrogens), improving ionization efficiency and allowing for targeted detection in complex matrices. This approach is analogous to the use of other amine-containing reagents for the analysis of biomolecules and pharmaceuticals. nih.gov
Table 3: Application as a Derivatization Reagent
| Analyte Functional Group | Reaction Type | Resulting Linkage | Analytical Advantage | Related Literature |
|---|---|---|---|---|
| Carboxylic Acid (activated) | Amidation | Amide | Adds a strong chromophore/fluorophore for HPLC-UV/FLD; adds a basic site for LC-MS. | nih.gov |
| Aldehyde/Ketone | Condensation | Imine | Enables detection of carbonyl compounds that are otherwise difficult to analyze. | mdpi.com |
| Acid Chloride / Anhydride | Acylation | Amide | Provides a highly fluorescent tag for sensitive quantification. | nih.gov |
Precolumn Derivatization for HPLC-Fluorescence Detection
Precolumn derivatization is a common strategy in HPLC to enhance the detectability of analytes that lack a native chromophore or fluorophore. thermofisher.com This process involves a chemical reaction to attach a labeling agent to the target molecule before its introduction into the HPLC system. nih.gov A variety of reagents, such as o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl), are frequently used for the derivatization of primary and secondary amines to form highly fluorescent products, thereby enabling sensitive detection. thermofisher.comnih.gov
Despite the widespread use of this technique, a thorough review of scientific databases and chemical literature yielded no studies describing the application of this compound as a precolumn derivatization reagent for HPLC-fluorescence detection. The existing research on derivatization for amine analysis focuses on other established reagents. nih.govresearchgate.netdoi.org
Enhanced Ionization Efficiency in Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying compounds based on their mass-to-charge ratio. The efficiency of ionization, particularly in techniques like electrospray ionization (ESI), is a critical factor that influences detection sensitivity. d-nb.info For compounds with poor ionization efficiency, chemical derivatization can be employed to introduce a readily ionizable moiety, thereby enhancing the signal intensity. mdpi.com This is often achieved by attaching a group with a permanent charge or a high proton affinity. nih.gov
However, there is no published research to indicate that this compound has been utilized to enhance the ionization efficiency of analytes in mass spectrometry. Studies on improving MS sensitivity through derivatization have explored various other reagents tailored to specific functional groups, but none have reported the use of the subject compound. mdpi.comnih.gov
Structure Property Relationship Investigations for 5 4 Dimethylamino Phenyl Pyridin 2 Amine Derivatives
Correlation of Structural Modifications with Spectroscopic and Photophysical Behavior
The unique electronic architecture of these compounds gives rise to interesting spectroscopic and photophysical behaviors, which are highly sensitive to structural changes. The interaction between the electron-donor and acceptor groups facilitates intramolecular charge transfer (ICT), a key process governing their light absorption and emission characteristics.
The photophysical properties of 5-(4-(Dimethylamino)phenyl)pyridin-2-amine derivatives are dominated by intramolecular charge transfer (ICT) states. The dimethylamino group acts as a potent electron donor, while the pyridine (B92270) ring system functions as the electron acceptor. This electronic asymmetry leads to a significant redistribution of electron density upon photoexcitation.
The efficiency and energy of the ICT process are highly dependent on the electronic nature of substituents on the aromatic rings.
Electron-donating groups (EDGs) attached to the donor side of the molecule can enhance the ICT character by increasing the electron density of the donor moiety. Conversely, EDGs on the acceptor (pyridine) ring would oppose the charge transfer.
Electron-withdrawing groups (EWGs) have the opposite effect. Studies on analogous push-pull systems, such as p-nitroaniline derivatives, show that EWGs decrease the ICT character, leading to more localized excitations within the aromatic ring. nih.gov This results in a blueshift (shift to shorter wavelengths) in the absorption spectrum and an increase in the HOMO-LUMO energy gap. nih.gov
Protonation or Complexation: The charge transfer state can be effectively "switched off." For instance, adding acid to a solution of a similar compound, H(2)Py-PhN(CH(3))(2), protonates the amino group. nih.gov This prevents the photoinduced ICT, causing the fluorescence to shift from a long-wavelength ICT emission to a shorter-wavelength emission from a local excited state. nih.gov
The relationship between substituent electronic properties and spectroscopic shifts can be summarized as follows:
| Substituent Type on Phenyl Ring | Effect on Donor Ability | Impact on ICT | Expected Spectral Shift (Absorption/Emission) | Reference Principle |
|---|---|---|---|---|
| Strong Electron-Donating (e.g., -OH, -OCH3) | Increase | Enhanced | Redshift (to longer wavelengths) | nih.gov |
| Weak Electron-Donating (e.g., -CH3) | Slight Increase | Slightly Enhanced | Minor Redshift | nih.gov |
| Electron-Withdrawing (e.g., -CN, -NO2) | Decrease | Reduced | Blueshift (to shorter wavelengths) | nih.gov |
| Protonation of Dimethylamino Group | Eliminated | Inhibited | Strong Blueshift / Switch to Local Emission | nih.gov |
The relative orientation of the phenyl and pyridine rings is a critical determinant of the photophysical properties. For efficient ICT to occur, a significant degree of electronic conjugation between the donor and acceptor moieties is required, which is maximized in a planar conformation.
Introducing bulky substituents, particularly at positions ortho to the inter-ring bond, can induce steric hindrance. This forces the rings to twist out of planarity, disrupting the π-orbital overlap. This twisting has a profound impact on emission properties:
Reduced Conjugation: The disruption of planarity reduces the electronic communication between the donor and acceptor, which can decrease the efficiency of the charge transfer process.
Altered Emission: This conformational change can lead to a decrease in fluorescence intensity and a shift in the emission wavelength. In some systems, steric clashes induced by substituents can cause a significant twist in the molecular conformation, which can dramatically alter structure-activity relationships. cardiff.ac.uk Similarly, the presence of bulky groups in some pyridine derivatives has been shown to result in lower biological activity. nih.gov
Structure-Reactivity Relationships in Advanced Organic Synthesis
Derivatives of this compound are often synthesized using modern cross-coupling reactions, where structure-reactivity relationships are key. The inherent electronic properties and substitution patterns on the pyridine and phenyl rings dictate their reactivity in these synthetic transformations.
For example, the synthesis of related bi-aryl systems frequently employs palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions. nih.govnih.gov
Suzuki Coupling: In a Suzuki reaction, a boronic acid or ester derivative is coupled with a halide. The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, for instance, proceeds via the coupling of an arylboronic acid with a bromo-thiophene precursor. mdpi.com The electronic nature of the substituents on the arylboronic acid can influence the reaction rate and yield.
Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds. In the synthesis of complex kinase inhibitors, a pyrimidine (B1678525) chloride intermediate is often coupled with an aniline (B41778) derivative. nih.gov The success of this coupling is influenced by the steric accessibility and electronic properties of the amine and the halide.
The structure of the starting materials is therefore crucial. A halogen atom (e.g., Br, Cl) on the pyridine ring provides a reactive handle for C-C or C-N bond formation, while the reactivity of this handle can be modulated by other substituents on the ring.
Conformational Dynamics and Their Impact on Molecular Functionality
Crystal structure analysis of a related compound, 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde, shows that the dimethylamino-substituted phenyl ring can be significantly twisted relative to the central heterocyclic ring, with a dihedral angle of 82.44 (5)°. researchgate.net This non-planar conformation is a result of minimizing steric strain while optimizing electronic interactions.
This conformational freedom has direct consequences for molecular functionality:
Binding to Enzymes: For a molecule to act as an enzyme inhibitor, it must adopt a specific three-dimensional shape (a bioactive conformation) to fit snugly into the enzyme's binding pocket. The energetic cost of adopting this conformation influences its binding affinity.
Material Properties: In materials science applications, the ability of molecules to stack and form ordered structures depends on their shape and intermolecular interactions, which are governed by their conformation.
Ligand Design Principles for Specific Molecular Recognition and Enzyme Interaction Studies (non-clinical focus)
The 5-phenyl-pyridin-2-amine scaffold and its analogs, such as the 2,4,5-trisubstituted pyrimidine, are extensively used as frameworks in the design of specific enzyme inhibitors. cardiff.ac.uknih.gov The design process is a systematic exploration of how structural changes affect binding to a target protein.
Key principles include:
Scaffold Hopping: Replacing a known core structure (e.g., aminopyrazole) with a different one (e.g., aminopyrimidine) while maintaining key interaction points can lead to novel inhibitors with improved properties. nih.gov
Exploiting Hydrophobic Pockets: Introducing hydrophobic groups at specific positions can lead to favorable interactions with nonpolar regions of an enzyme's binding site, thereby increasing affinity. nih.gov
Forming Key Hydrogen Bonds: The strategic placement of hydrogen bond donors (like an -NH group) and acceptors (like a pyridine nitrogen) is crucial. The aminopyrimidine core, for example, often forms critical hydrogen bonds with the "hinge region" of protein kinases. cardiff.ac.uknih.gov The addition of a new hydrogen bond donor to a ligand was shown to significantly improve its inhibitory activity. nih.gov
Modulating Physicochemical Properties: Modifications can be made to improve properties like solubility and metabolic stability, which are important for a molecule's utility in biological systems. nih.govnih.gov
Structure-activity relationship (SAR) studies are central to ligand design. By synthesizing a series of analogs with systematic variations, researchers can map how each part of the molecule contributes to its binding affinity, often measured as the half-maximal inhibitory concentration (IC₅₀).
For example, in the development of Polo-like kinase 4 (PLK4) inhibitors based on a pyrimidine-2-amine core, specific structural modifications led to significant changes in potency. nih.gov
| Compound | Structural Modification (Relative to a Base Scaffold) | Design Rationale | PLK4 IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 3b | Base scaffold with phenyl and morpholine (B109124) groups | Initial scaffold hopping design | 0.0312 | nih.gov |
| 3r | Addition of an amino group (-NH₂) to the phenyl ring | Introduce a hydrogen bond donor to interact with Glu-96 and Ser-140 | 0.0174 | nih.gov |
| 8h | Modification of the linker and addition of a hydrophilic fragment | Improve potency and stability | 0.0067 | nih.gov |
This data clearly illustrates that the introduction of an amino group to form a new hydrogen bond (compound 3r ) nearly doubled the potency compared to the base scaffold (3b ). Further optimization by modifying a linker and adding a hydrophilic group (compound 8h ) led to an additional ~2.6-fold increase in potency. nih.gov This systematic approach, where structural variations are guided by hypotheses about molecular interactions, is a cornerstone of modern ligand design. plos.orgresearchgate.net Both steric and electronic properties of substituents can affect the potency and selectivity of kinase inhibition. cardiff.ac.uk
Selectivity Enhancement through Rational Design
The rational design of kinase inhibitors is a pivotal strategy in medicinal chemistry, aiming to maximize therapeutic efficacy while minimizing off-target effects. For derivatives of the 5-phenylpyridin-2-amine scaffold, enhancing selectivity is a primary objective, particularly when targeting specific isoforms within a highly homologous protein family like the Janus kinases (JAKs). Due to the high degree of similarity in the catalytic JH1 domain among JAK family members (JAK1, JAK2, JAK3, and TYK2), achieving selectivity is a significant challenge. nih.gov Research has demonstrated that systematic structural modifications can yield compounds with markedly improved selectivity profiles.
A prominent example of rational design involves the structural evolution from a tetrahydroisoquinoline-based lead compound to a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives to develop selective JAK2 inhibitors. nih.gov The initial lead compound, while showing good selectivity across the human kinome, lacked sufficient differentiation among the JAK family members and possessed poor pharmacokinetic properties. nih.gov To address this, researchers employed a strategy of opening the tetrahydroisoquinoline ring to create more flexible, yet targeted, analogues.
This approach led to the discovery of compound A8 , which demonstrated a significant enhancement in both potency and selectivity for JAK2. nih.gov The modifications involved replacing the rigid ring system with a more adaptable N-(4-(aminomethyl)phenyl) group, which allowed for optimized interactions within the kinase's binding site. The data below illustrates the improved selectivity of A8 compared to other kinases. nih.gov
Table 1: Kinase Selectivity Profile of Compound A8
| Kinase Target | IC₅₀ (nM) | Selectivity vs. JAK2 |
|---|---|---|
| JAK2 | 5 | - |
| JAK1 | 193 | 38.6-fold |
| JAK3 | 273 | 54.6-fold |
| TYK2 | 206 | 41.2-fold |
IC₅₀ represents the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This table is based on data from reference nih.gov.
Further structure-activity relationship (SAR) studies on related pyrimidine series have underscored the importance of specific substituents in governing selectivity. For instance, in a series of 2,4,5-trisubstituted pyrimidine inhibitors targeting Cyclin-Dependent Kinase 9 (CDK9), introducing a methyl group at the C-5 position of the pyrimidine ring was found to be crucial for achieving selectivity against CDK2. cardiff.ac.uk This modification is thought to induce a "twist" between the pyrimidine and an attached thiazole (B1198619) ring, creating a non-planar conformation that is better accommodated by the target kinase's binding pocket compared to off-target kinases. cardiff.ac.uk
Table 2: Influence of R⁴ Substituent on CDK9 Selectivity
| Compound | R⁴ Substituent | CDK9 Kᵢ (nM) | CDK2 Kᵢ (nM) | Selectivity (CDK9/CDK2) |
|---|---|---|---|---|
| 30h | Piperazine | 27 | 2400 | ~88-fold |
| 30i | N-Methylpiperazine | 20 | 560 | ~28-fold |
| 30j | Methylsulfonyl piperazine | 26 | 320 | ~12-fold |
Kᵢ represents the inhibition constant, indicating the concentration required to produce half-maximum inhibition. This table is based on data from reference cardiff.ac.uk.
Emerging Research Directions and Future Perspectives for 5 4 Dimethylamino Phenyl Pyridin 2 Amine
Integration with Nanoscience for Nanomaterials and Hybrid Systems
The integration of 5-(4-(Dimethylamino)phenyl)pyridin-2-amine and its derivatives into nanoscience is a promising frontier for creating novel functional materials. The molecule's fluorescent properties and sensitivity to its local environment make it an excellent candidate for incorporation into nanomaterials and hybrid systems.
Research efforts are anticipated to focus on using the compound as a fluorescent probe within nano-environments, such as micelles and polymer nanoparticles. Analogs like 5-[4-(N,N-Dimethylamino)Phenyl]-2-(4-Pyridyl)-1,3-Oxazole have already been successfully used to determine the critical micelle concentration of various surfactants, demonstrating the principle. researchgate.net Future work could involve embedding this compound into different nanocarriers to probe local polarity, viscosity, and pH.
Furthermore, the development of hybrid organic-inorganic nanomaterials represents a significant growth area. The amine and pyridine (B92270) nitrogen atoms can serve as anchoring points for binding to the surface of semiconductor quantum dots (QDs) or metallic nanoparticles (e.g., gold, silver). This could lead to hybrid systems with tunable photophysical properties, where the nanoparticle influences the ICT process of the molecule, potentially enhancing quantum yield or enabling new energy transfer pathways. The synthesis of silica-organic hybrid materials, as demonstrated with related compounds, provides a blueprint for creating robust, functional nanosystems. researchgate.net
| Potential Nanomaterial Integration | Target Application | Scientific Principle |
| Polymeric Micelles | Drug Delivery Sensing | The compound's fluorescence changes based on its encapsulation within the hydrophobic core of the micelle. researchgate.net |
| Quantum Dot (QD) Conjugates | Bioimaging, Light-Emitting Devices | Förster Resonance Energy Transfer (FRET) or charge transfer between the QD and the organic molecule. |
| Gold/Silver Nanoparticle Hybrids | Enhanced Spectroscopy, Catalysis | Surface Plasmon Resonance (SPR) enhancement of the molecule's spectroscopic signals. |
| Silica-Organic Hybrid Materials | Solid-State Sensors, Chromatography | Covalent grafting or encapsulation of the molecule within a porous silica (B1680970) network for stable, reusable systems. researchgate.net |
Advanced Spectroscopic Techniques for Ultrafast Dynamics Investigation
To fully unlock the potential of this compound in areas like molecular switching and sensing, a deep understanding of its excited-state dynamics is crucial. Future research will increasingly rely on advanced spectroscopic techniques to investigate the ultrafast processes that occur after photoexcitation.
Time-resolved fluorescence spectroscopy, including time-correlated single-photon counting (TCSPC), will be essential for probing the kinetics of the ICT state. nih.gov These techniques can distinguish between different emissive species, such as the locally excited (LE) state and the twisted intramolecular charge transfer (TICT) state, which is a phenomenon observed in similar aminophenyl-containing molecules. nih.gov By studying the fluorescence lifetimes and anisotropy decays in various solvents, researchers can build a detailed picture of the structural rearrangements the molecule undergoes in the excited state.
Pump-probe transient absorption spectroscopy offers another powerful tool, providing insights into non-radiative decay pathways and the formation of short-lived intermediate states with microsecond to femtosecond resolution. Furthermore, combining experimental results with high-level quantum-chemical modeling will be critical for interpreting complex spectra and understanding how factors like solvent polarity and hydrogen bonding influence the excited-state potential energy surface. researchgate.net
| Spectroscopic Technique | Research Focus | Expected Insights |
| Time-Resolved Fluorescence | Excited-State Kinetics | Determination of fluorescence lifetimes, identification of multiple emissive states (e.g., LE, ICT, TICT). nih.gov |
| Pump-Probe Transient Absorption | Non-Radiative Pathways | Characterization of triplet states, photo-induced isomer formation, and other transient species. |
| 2D NMR Spectroscopy | Structural Elucidation | Unambiguous assignment of proton and carbon signals for complex derivatives. mdpi.com |
| Solvatochromic Studies | Environment-Property Relationships | Quantifying the effect of solvent polarity on absorption and emission maxima to understand dipole moment changes. researchgate.net |
Development of Machine Learning and AI-Driven Molecular Design Strategies
Computational chemistry is shifting from analyzing existing molecules to predicting new ones with desired properties. Machine learning (ML) and artificial intelligence (AI) are at the forefront of this evolution, offering powerful tools to accelerate the discovery of novel derivatives of this compound.
Future research will likely involve the development of quantitative structure-activity relationship (QSAR) models powered by ML algorithms. nih.gov By training models like artificial neural networks or random forests on a dataset of similar compounds, it is possible to predict key properties such as absorption/emission wavelengths, quantum yields, and binding affinities for specific targets. rsc.org For instance, ML models have been successfully used to predict the antioxidant activity and solubility of phenylenediamine and phenylnaphthylamine derivatives by correlating molecular descriptors with experimental outcomes. rsc.orgrsc.org
Generating a large virtual library of candidate molecules by systematically modifying the core structure of this compound.
Using high-throughput molecular simulations to calculate key physical and chemical descriptors for each candidate. chemrxiv.org
Employing a trained ML model to predict the desired property (e.g., fluorescence in a specific wavelength range, binding energy to a protein). rsc.org
Synthesizing and testing only the most promising candidates identified by the AI, drastically reducing the time and cost of research and development.
| AI/ML Strategy | Objective | Example Application |
| Quantitative Structure-Property Relationship (QSPR) | Predict photophysical properties | Develop a model to predict emission wavelength based on substituent patterns. nih.gov |
| Generative Models (e.g., GANs, VAEs) | Propose novel molecular structures | Generate new molecules optimized for high fluorescence quantum yield. |
| High-Throughput Virtual Screening | Identify lead candidates from large libraries | Screen millions of virtual compounds for potential as amyloid imaging agents. rsc.org |
| Predictive Modeling of Synthetic Routes | Optimize chemical synthesis | Identify the most efficient reaction pathways and conditions for novel derivatives. |
Exploration of New Sensing and Imaging Modalities in Material Science
The inherent fluorescence and sensitivity to the chemical environment make this compound and its analogs prime candidates for new sensing and imaging applications in material science and biology. vulcanchem.com The ICT mechanism is highly sensitive to factors like pH and the presence of metal ions, as protonation or coordination can significantly alter the electronic properties and, consequently, the fluorescence emission. vulcanchem.com
Building on this, future research is expected to focus on creating more sophisticated sensors. This includes developing ratiometric fluorescent sensors, which offer greater accuracy by measuring the ratio of fluorescence intensity at two different wavelengths. Another avenue is the design of "turn-on" fluorescent probes, where the molecule is non-fluorescent until it binds to a specific analyte, leading to a significant increase in emission.
In bio-imaging, derivatives of the core structure have shown potential as agents for imaging amyloid plaques associated with Alzheimer's disease. nih.govnih.gov Research in this area involves modifying the scaffold to improve properties like blood-brain barrier penetration and binding affinity for amyloid aggregates. The development of 18F-labeled analogues for use in Positron Emission Tomography (PET) highlights a key direction for creating next-generation diagnostic tools. nih.gov
| Modality | Target Analyte/System | Principle of Operation |
| pH Sensing | Protons (H+) | Protonation of the pyridine or amino groups alters the ICT state and shifts fluorescence. vulcanchem.com |
| Metal Ion Detection | Transition Metals (e.g., Cu2+) | Coordination of the metal ion with the nitrogen atoms perturbs the electronic structure. vulcanchem.com |
| Amyloid Plaque Imaging | Aβ Aggregates | Specific binding of the molecule to amyloid plaques, enabling visualization via fluorescence or PET. nih.govnih.govnih.gov |
| Viscosity Probing | Micro-viscosity in cells/polymers | Restriction of intramolecular rotation in viscous media enhances fluorescence (TICT mechanism). |
Expansion into Photoresponsive Materials and Molecular Switches
The ability of this compound to undergo significant changes in its electronic and geometric structure upon absorption of light is the fundamental basis for its use in photoresponsive materials and molecular switches. The ICT process itself, particularly if it leads to a highly polar or twisted (TICT) state, can be harnessed to create materials that change their properties in response to light.
Future research will likely explore the design of molecular switches based on this compound. For example, by incorporating it into a larger system, the light-induced change in dipole moment could be used to modulate the conductivity of a molecular electronic device. The protonation-dependent fluorescence shift is a form of chemical switching, and this could be made reversible and light-driven by attaching a photo-acid group to the molecule. vulcanchem.com
Another exciting direction is the development of photochromic systems. By chemically linking the this compound core to a known photochromic unit (e.g., spiropyran, azobenzene), it may be possible to create systems where light of one wavelength can switch the molecule into a different isomeric form, which can then be switched back with light of another wavelength or with heat. The fluorescence of the pyridinamine unit could serve as a non-destructive readout of the switch's state. The study of related compounds has shown that processes like excited-state intramolecular proton transfer (ESIPT) can compete with ICT, offering another mechanism to exploit for creating photo-switchable systems. nih.gov
| Photoresponsive Application | Underlying Mechanism | Potential Functionality |
| Molecular Switches | Light-induced ICT / TICT | Gating electrical current in molecular circuits; reversible data storage. nih.gov |
| Photochromic Materials | Covalent modification with a photochromic unit | Creating materials for smart windows, optical data storage, and photolithography. |
| Light-Controlled Actuators | Isomerization-induced mechanical motion | Incorporation into polymers to create materials that bend or contract in response to light. |
| Fluorescence Readout Systems | Modulation of fluorescence by a switching event | Non-destructive monitoring of the state of a molecular device or sensor. vulcanchem.com |
Q & A
Q. What are the standard synthetic routes for 5-(4-(Dimethylamino)phenyl)pyridin-2-amine?
The synthesis typically involves nucleophilic substitution reactions under controlled conditions. For example, intermediates like 4-(dimethylamino)phenyl groups can be introduced via coupling reactions, followed by functional group transformations. Key steps include:
- Use of nitrogen-protected pyridine derivatives to prevent side reactions.
- Purification via column chromatography or recrystallization to achieve high purity (>95%) .
- Reaction monitoring using thin-layer chromatography (TLC) and characterization by H/C NMR and mass spectrometry (MS) .
Table 1: Example Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | PCl, 0°C, N | 65–70 | |
| 2 | LiAlH, EtO | 80–85 |
Q. How is the compound characterized to confirm its structural integrity?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR Spectroscopy : Assign peaks for aromatic protons (6.5–8.5 ppm) and dimethylamino groups (2.8–3.2 ppm). Discrepancies in splitting patterns may indicate rotational isomers .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and hydrogen bonding (e.g., intramolecular N–H⋯N interactions with bond lengths of ~2.98 Å) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H] at m/z 254.2) .
Advanced Research Questions
Q. What experimental strategies address contradictions in reaction yields or spectroscopic data?
- Mechanistic Studies : Use isotopic labeling (e.g., N) to track reaction pathways and identify intermediates .
- Kinetic Analysis : Monitor reaction progress under varying temperatures/pH to optimize conditions (e.g., avoiding hydrolysis of sensitive groups) .
- Computational Modeling : Validate NMR assignments using DFT calculations for chemical shift predictions .
Q. How does the substitution pattern on the pyridine ring influence biological activity?
- Structure-Activity Relationship (SAR) : The dimethylamino group enhances electron-donating effects, increasing binding affinity to targets like enzymes or receptors. Fluorinated analogs (e.g., 3,5-difluoro derivatives) show improved metabolic stability .
- Crystallographic Insights : Intramolecular hydrogen bonds (e.g., N–H⋯N) stabilize conformations critical for bioactivity. Dihedral angles between aromatic rings (e.g., 11–70°) correlate with potency .
Table 2: Key Structural Parameters and Bioactivity
| Parameter | Value | Impact on Activity | Reference |
|---|---|---|---|
| N–H⋯N bond length | 2.98 Å | Enhances stability | |
| Dihedral angle (pyridine-phenyl) | 24.5° | Modulates receptor fit |
Q. What methodologies are employed to analyze intermolecular interactions in solid-state studies?
- C–H⋯π/π–π Stacking : Measure centroid distances (e.g., 3.7 Å) using X-ray data to assess packing efficiency .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with crystal packing motifs .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H⋯F interactions contributing 5–10% to surface contacts) .
Methodological Guidelines
- Synthetic Optimization : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., LiAlH reductions) .
- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and crystallography .
- Biological Assay Design : Include positive controls (e.g., known enzyme inhibitors) and dose-response curves to evaluate IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
